(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
Description
The compound (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate features a hybrid molecular architecture combining a 4-chlorophenyl-substituted furan core, a cyanoacrylamide linker, and an ethyl benzoate moiety. Its E-configuration at the acrylamido double bond is critical for maintaining planar geometry, which enhances intermolecular interactions and biological activity. The 4-chlorophenyl group contributes to lipophilicity, while the cyanoacrylate moiety may confer reactivity or binding affinity, as seen in agrochemical and medicinal applications of related compounds .
Properties
IUPAC Name |
ethyl 3-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-4-3-5-19(12-16)26-22(27)17(14-25)13-20-10-11-21(30-20)15-6-8-18(24)9-7-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHATXYLROXXKU-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl acetic acid and furfural, under acidic conditions.
Introduction of the Cyanoacrylamide Group: The cyanoacrylamide moiety is introduced via a Knoevenagel condensation reaction between the furan derivative and cyanoacetic acid in the presence of a base like piperidine.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Biological Activity
(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, a cyanoacrylamido group, and a benzoate moiety. Its molecular formula is , and it has been assigned various identifiers in chemical databases.
Antimicrobial Activity
Recent studies have indicated that compounds related to (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 8.33 | Escherichia coli |
Antileishmanial Activity
In vitro studies have also demonstrated that structurally similar compounds possess antileishmanial activity. For example, catecholic derivatives showed LC50 values of 13 µM against Leishmania (V.) braziliensis and 11 µM against Leishmania (L.) mexicana, suggesting that modifications in the structure can enhance biological efficacy .
The biological activity of (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate may be attributed to its ability to interact with specific biomolecular targets within pathogens. The presence of the furan and cyanoacrylamido groups could facilitate binding to critical proteins involved in microbial survival or replication.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including those with chlorophenyl substitutions. The results indicated that compounds with similar functional groups exhibited enhanced activity against resistant strains of bacteria.
- Leishmania Inhibition : Another case study focused on the antileishmanial properties of compounds derived from benzoic acid. The findings revealed that structural modifications, such as the introduction of cyano groups, significantly improved potency against leishmanial species.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(a) Cyanoacrylate Derivatives
- (E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate (): Key Differences: Methyl ester (vs. ethyl benzoate) and 3-chloro-4-methoxyphenyl substituent (vs. 4-chlorophenyl). The methyl ester reduces steric bulk compared to the ethyl benzoate, which may affect solubility and metabolic stability. Applications: Used in agrochemical research due to cyanoacrylate’s environmental stability .
(b) Furan-Based Hybrid Inhibitors
- Compounds 22 and 23 (): Key Features: Quinazolin-6-yl-furan cores with dual EGFR/HDAC inhibitory activity. Comparison: The target compound lacks the quinazoline moiety but shares a furan-acrylamide scaffold.
(c) Enamine Isomerization Studies
- 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one (): Key Feature: Pyridin-2-ylamino substituent and enamine linker. Comparison: Both compounds contain 4-chlorophenyl-furan motifs, but the target’s cyanoacrylamide group replaces the pyridin-2-ylamino moiety. The E-configuration in the target compound likely stabilizes planar conformations, similar to the enamine reference standard’s isomerization behavior .
Crystallographic and Physicochemical Properties
- Compound from : Structure: Features a 1,2,4-triazole ring and ethylidene bridge. Crystallography: Monoclinic system (C2 space group, density = 1.405 g/cm³). Comparison: The target compound’s ethyl benzoate group may lead to distinct packing arrangements. Higher density in ’s compound suggests tighter crystal packing due to the triazole ring .
Research Implications
The structural nuances of the target compound—particularly the ethyl benzoate and 4-chlorophenyl groups—suggest enhanced lipophilicity and binding specificity compared to methyl ester analogs. Crystallographic analysis (à la ) could clarify its solid-state behavior and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
